3-Bromo-1,2,4-thiadiazole
Description
Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Modern Chemical Science
The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netrsc.org Its derivatives are known to exhibit a wide range of biological activities and are key components in various functional materials. isres.orgresearchgate.net The unique arrangement of heteroatoms in the 1,2,4-thiadiazole ring imparts distinct electronic properties and reactivity patterns, making it a versatile building block for the synthesis of complex molecules. rsc.orgopenaccessjournals.com
Role of Heterocyclic Systems in Advanced Chemical Synthesis
Heterocyclic compounds are fundamental to organic chemistry, forming the core structures of numerous natural products, pharmaceuticals, and agrochemicals. openaccessjournals.commdpi.comopenmedicinalchemistryjournal.com Their diverse structures and tunable electronic properties make them indispensable tools for chemists. openaccessjournals.com The synthesis of novel heterocyclic systems is a major focus of research, as these compounds often exhibit unique biological activities and physical properties. numberanalytics.comresearchgate.net Advanced synthetic methodologies, including photocatalysis, electrochemistry, and flow chemistry, are continuously being developed to access complex heterocyclic structures with high efficiency and selectivity. numberanalytics.com Heterocycles serve as versatile ligands in catalysis, key intermediates in multi-step syntheses, and the primary pharmacophores in many drug molecules. mdpi.comlongdom.org
Historical Context of 1,2,4-Thiadiazole Chemistry Development
The first mention of a 1,2,4-thiadiazole dates back to 1821, with its synthesis and characterization being established in 1955. isres.org Historically, the synthesis of 1,2,4-thiadiazoles was achieved through methods like the oxidative dimerization of thioamides and various cyclization reactions. isres.org Over the years, the development of more sophisticated synthetic routes, including multicomponent reactions and [3+2]-cycloadditions, has expanded the accessibility and diversity of 1,2,4-thiadiazole derivatives. isres.org A significant milestone in the application of this heterocycle was the development of Cefozopran, an antibiotic containing the 1,2,4-thiadiazole moiety, which spurred further interest in its medicinal chemistry potential. researchgate.net
Current Research Landscape and Emerging Trends for 3-Bromo-1,2,4-thiadiazole
Current research on this compound is centered on leveraging its unique chemical properties for various applications. The presence of the bromine atom at the 3-position makes it a highly versatile intermediate for further functionalization through cross-coupling reactions and nucleophilic substitutions.
Strategic Importance of Bromine Functionalization within Heterocycles
The introduction of a bromine atom into a heterocyclic ring is a powerful strategy for enhancing chemical reactivity and biological activity. acs.org Brominated heterocycles are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The bromine atom acts as a versatile handle, enabling the introduction of a wide range of substituents to fine-tune the properties of the final molecule. beilstein-journals.orgacs.org In some cases, the bromine atom itself contributes to the biological activity of the compound. mdpi.com The regioselective bromination of heterocycles is a key challenge and an area of active research, with methods ranging from traditional electrophilic bromination to modern catalytic approaches. acs.orgacs.org
Overview of Primary Research Domains for this compound
The primary research domains for this compound are predominantly in medicinal chemistry and organic synthesis. In medicinal chemistry, it serves as a key building block for the synthesis of potential therapeutic agents. Research has shown that derivatives of this compound exhibit promising biological activities.
In the realm of organic synthesis, this compound is valued as a versatile synthetic intermediate. Its bromine atom can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, providing access to a diverse array of 3-substituted-1,2,4-thiadiazole derivatives. nih.govacs.orgacs.org This reactivity allows for the construction of complex molecular architectures and the exploration of new chemical space. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1036990-54-1 | bldpharm.com |
| Molecular Formula | C₂HBrN₂S | |
| Molar Mass | 165.01 g/mol | bldpharm.com |
| SMILES Code | BrC1=NSC=N1 | bldpharm.com |
| Appearance | Not specified | |
| Boiling Point | No data available | bldpharm.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Interactive Data Table: Synthetic Routes to 1,2,4-Thiadiazoles
| Method | Description | Key Features |
| Oxidative Dimerization of Thioamides | A common method involving the oxidation of thioamides to form the 1,2,4-thiadiazole ring. isres.org | Can be catalyzed by various reagents. |
| [3+2]-Cycloadditions | A convergent approach where a three-atom and a two-atom component react to form the five-membered ring. isres.org | Allows for good control over regioselectivity. |
| Multicomponent Reactions | Several starting materials combine in a one-pot reaction to form the desired product. isres.org | High atom economy and efficiency. |
| Enzymatic Halide Recycling | A biocatalytic method using vanadium-dependent haloperoxidases for the intermolecular oxidative dimerization of thioamides. acs.org | Environmentally friendly, uses catalytic amounts of halide. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWZHPCPDUFQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036990-54-1 | |
| Record name | 3-bromo-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 1,2,4 Thiadiazole and Its Precursors
Classical Approaches to 1,2,4-Thiadiazole (B1232254) Ring Construction
The foundational step in the synthesis of 3-Bromo-1,2,4-thiadiazole is the construction of the 1,2,4-thiadiazole heterocyclic system. Classical organic synthesis provides a toolbox of reliable methods for this purpose, primarily categorized into cyclization reactions to build the ring from acyclic precursors and derivatization of already-formed thiadiazole rings.
Cyclization Reactions for the 1,2,4-Thiadiazole Core Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1,2,4-thiadiazole core. These methods typically involve the formation of key nitrogen-sulfur and carbon-nitrogen bonds from appropriately functionalized linear precursors.
One of the most common and effective methods for constructing the 1,2,4-thiadiazole ring is the oxidative cyclization of thioamides . This approach involves the dimerization of a thioamide in the presence of an oxidizing agent. Various oxidizing systems have been employed for this transformation, including iodine, hydrogen peroxide, and hypervalent iodine reagents. The reaction proceeds through the formation of a disulfide intermediate, which then undergoes intramolecular cyclization and subsequent elimination to yield the 3,5-disubstituted-1,2,4-thiadiazole. The specific substituents on the final thiadiazole ring are determined by the R-groups of the starting thioamide.
Another significant cyclization strategy involves the reaction of amidoximes with sulfur-containing reagents . For instance, amidoximes can react with 1,1'-thiocarbonyldiimidazole (B131065) to form 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. These intermediates can then be further modified to achieve the desired aromatic 1,2,4-thiadiazole core.
A summary of representative classical cyclization reactions for the 1,2,4-thiadiazole core is presented in the interactive table below.
| Starting Material(s) | Reagent(s) | Product Type | Ref. |
| Thioamides | Oxidizing agents (e.g., I₂, H₂O₂) | 3,5-Disubstituted-1,2,4-thiadiazoles | nih.gov |
| Amidoximes | 1,1'-Thiocarbonyldiimidazole | 3-Substituted-5-oxo-1,2,4-thiadiazoles | clockss.org |
| Amidines, Elemental Sulfur, Aldehydes | - | 3,5-Diaryl-1,2,4-thiadiazoles | researchgate.net |
Derivatization Strategies from Pre-existing 1,2,4-Thiadiazoles
In some synthetic routes, it is more advantageous to start with a pre-formed 1,2,4-thiadiazole and modify its substituents. This approach is particularly useful when the desired functionality is difficult to introduce during the initial ring formation. Derivatization strategies can include nucleophilic substitution, cross-coupling reactions, and functional group interconversions.
For instance, a chloro-substituted 1,2,4-thiadiazole can serve as a versatile intermediate. The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups at that position. Furthermore, bromo- or chloro-substituted thiadiazoles can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds with other organic fragments.
Targeted Synthesis of this compound
The specific synthesis of this compound requires methods that can regioselectively introduce a bromine atom at the C3 position of the thiadiazole ring. This can be achieved either by direct bromination of a suitable substrate or, more commonly, through the transformation of a precursor functional group at the 3-position.
Bromination Protocols for 1,2,4-Thiadiazole Substrates
A key strategy for the synthesis of this compound involves the conversion of a 3-amino-1,2,4-thiadiazole precursor via a Sandmeyer-type reaction . This classical and reliable method in aromatic chemistry involves the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a bromide ion, typically from a copper(I) bromide source.
The synthesis of the requisite 3-amino-1,2,4-thiadiazole precursor can be achieved through various cyclization strategies. One common method is the reaction of an amidoxime (B1450833) with an isothiocyanate, which, upon cyclization, yields a 3-substituted-5-amino-1,2,4-thiadiazole. The choice of substituents on the amidoxime and isothiocyanate allows for the preparation of a variety of 3-amino-1,2,4-thiadiazole derivatives.
A detailed protocol for the Sandmeyer bromination of a 3-amino-1,2,4-thiadiazole derivative is outlined in the table below.
| Step | Reactant(s) | Reagents | Conditions | Product | Ref. |
| 1. Diazotization | 3-Amino-1,2,4-thiadiazole | Sodium nitrite (B80452) (NaNO₂), Hydrobromic acid (HBr) | 0-5 °C | 1,2,4-Thiadiazole-3-diazonium bromide | nih.govresearchgate.net |
| 2. Bromination | 1,2,4-Thiadiazole-3-diazonium bromide | Copper(I) bromide (CuBr) | Elevated temperature | This compound | nih.govresearchgate.net |
Regioselective Synthesis of Bromo-Substituted Thiadiazoles
Achieving regioselectivity in the synthesis of substituted heterocycles is a critical aspect of organic chemistry. In the case of this compound, the Sandmeyer reaction on the 3-amino precursor provides a highly regioselective route.
Direct electrophilic bromination of the unsubstituted 1,2,4-thiadiazole ring is generally not a preferred method for obtaining the 3-bromo isomer with high selectivity. The 1,2,4-thiadiazole ring is an electron-deficient heterocycle, making it less reactive towards electrophilic substitution. When such reactions do occur, they often lead to a mixture of products, with substitution potentially occurring at either the C3 or C5 position, depending on the electronic nature of any existing substituents. Computational studies on the electron density of the 1,2,4-thiadiazole ring can help predict the most likely sites for electrophilic attack, but synthetic utility often requires more controlled methods. nih.gov
Therefore, the synthesis of this compound almost exclusively relies on the transformation of a pre-installed functional group at the 3-position, with the Sandmeyer reaction of 3-amino-1,2,4-thiadiazole being the most prominent and reliable method.
Modern and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. These modern approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Several of these methodologies have been successfully applied to the synthesis of thiadiazole derivatives and could be adapted for the preparation of this compound and its precursors.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. This technique has been employed for the synthesis of various heterocyclic compounds, including bromo-substituted derivatives, and could be applied to the cyclization and derivatization steps in the synthesis of this compound.
Flow chemistry offers another sustainable and efficient alternative to traditional batch processing. nih.gov In a flow synthesis, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance safety, improve reproducibility, and facilitate scaling up of chemical processes. The synthesis of functionalized 1,2,4-thiadiazoles has been demonstrated using flow chemistry, highlighting its potential for the production of this compound. nih.gov
Enzymatic halogenation represents a green and highly selective method for the introduction of halogen atoms into organic molecules. Halogenase enzymes can catalyze the bromination of specific positions on a substrate with high regioselectivity under mild reaction conditions. While the direct enzymatic bromination of the 1,2,4-thiadiazole ring at the 3-position has not been extensively reported, this biocatalytic approach holds promise for future sustainable syntheses of halogenated heterocycles.
The table below summarizes some modern and sustainable approaches applicable to the synthesis of 1,2,4-thiadiazole derivatives.
| Methodology | Advantages | Potential Application | Ref. |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Cyclization and derivatization steps | mdpi.comnih.gov |
| Flow Chemistry | Enhanced safety, precise control, scalability | Continuous production of thiadiazole precursors and final product | nih.gov |
| Enzymatic Halogenation | High regioselectivity, mild conditions, environmentally friendly | Targeted bromination of the thiadiazole ring or its precursors |
Green Chemistry Principles in 1,2,4-Thiadiazole Synthesis
Green chemistry aims to develop chemical processes that are environmentally benign and economically viable. sbq.org.br For the synthesis of 1,2,4-thiadiazoles, this involves the use of safer solvents, energy-efficient methods like microwave and ultrasound irradiation, and metal-free reaction conditions. acs.orgorganic-chemistry.org
Microwave-assisted organic synthesis has emerged as a valuable technique that often leads to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rjptonline.orgresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic systems, including fused acs.orgorganic-chemistry.orgproquest.comtriazolo[3,4-b] organic-chemistry.orgproquest.comnih.govthiadiazoles and other diazole derivatives. dergipark.org.trjocpr.com
While direct microwave-assisted synthesis of this compound is not specifically documented in the search results, this method is used for synthesizing related 1,3,4-thiadiazole (B1197879) and fused thiadiazole systems. rjptonline.orgresearchgate.netnih.govnih.gov For instance, the synthesis of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) acs.orgorganic-chemistry.orgproquest.com-triazolo[3,4-b] organic-chemistry.orgproquest.comnih.gov-thiadiazoles was achieved in significantly shorter reaction times (5 minutes) and with higher yields under microwave irradiation compared to conventional heating (7 hours). nih.gov This suggests that a similar approach could potentially be applied to the synthesis of this compound from appropriate precursors, offering a more efficient and environmentally friendly route.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Thiadiazole Derivatives
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | ~7 hours | Moderate |
| Microwave Irradiation | 5 minutes | High |
Data based on the synthesis of 3-(5'-fluoro-2'-methoxybiphenyl-3-yl)-6-(substituted) acs.orgorganic-chemistry.orgproquest.com-triazolo[3,4-b] organic-chemistry.orgproquest.comnih.gov-thiadiazole. nih.gov
The application of ultrasound in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This energy source has been utilized to develop convenient, environmentally benign, and catalyst-free protocols for the synthesis of 1,2,4-thiadiazoles. proquest.com One such method involves the conversion of thioamides to the corresponding 1,2,4-thiadiazole derivatives using chloranil (B122849) under ultrasound irradiation in water at room temperature, achieving excellent product yields in short reaction times. proquest.com
This technique has been applied to the synthesis of various thiazole (B1198619) and thiadiazine derivatives, often resulting in high yields and short reaction times under solvent-free conditions. nih.govtandfonline.com Although a specific ultrasonication-enhanced synthesis of this compound is not reported, the success of this green methodology for the general 1,2,4-thiadiazole scaffold indicates its potential applicability. proquest.com A hypothetical synthesis could involve the ultrasonication of a bromine-containing thioamide precursor.
Table 2: Ultrasound-Assisted Synthesis of 1,2,4-Thiadiazole Derivatives from Thioamides
| Substrate | Product | Yield (%) | Time (min) | Conditions |
|---|---|---|---|---|
| Thiobenzamide (B147508) | 3,5-Diphenyl-1,2,4-thiadiazole | 99 | 15 | Water, Chloranil, RT, Ultrasound |
| 4-Methylthiobenzamide | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 96 | 20 | Water, Chloranil, RT, Ultrasound |
| 4-Chlorothiobenzamide | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 92 | 25 | Water, Chloranil, RT, Ultrasound |
Data derived from a general procedure for ultrasound-initiated green synthesis of 1,2,4-thiadiazoles. proquest.com
Developing synthetic routes that avoid the use of heavy metals is a core principle of green chemistry. Several metal-free methods for the synthesis of 1,2,4-thiadiazoles have been reported. These often rely on the use of alternative oxidizing agents or unique reaction conditions. For example, an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is achieved through the intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate). organic-chemistry.org This protocol features short reaction times and very good yields. organic-chemistry.org
Another approach involves a facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles through a base-mediated tandem thioacylation of amidines with dithioesters, followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org Furthermore, electro-oxidative methods provide a catalyst- and oxidant-free pathway for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, yielding a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields at room temperature. organic-chemistry.org These metal-free strategies could be adapted for the synthesis of this compound by using appropriately substituted precursors.
Catalyst-Mediated Synthetic Innovations
Catalysis offers a powerful tool for the efficient and selective synthesis of complex molecules. In the context of thiadiazole synthesis, both transition-metal catalysts and biocatalysts have been employed to facilitate key bond-forming reactions.
Palladium catalysts are exceptionally versatile in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed synthesis of the this compound ring is not described, palladium catalysis is extensively used in reactions involving bromo-substituted heterocycles as building blocks. For instance, bromo-substituted benzo-bis-thiadiazoles undergo palladium-catalyzed direct (het)arylation reactions to form mono- and bis-aryl derivatives. nih.govnih.gov
Similarly, Suzuki cross-coupling reactions are employed to synthesize complex conjugates where a bromo-substituted compound is coupled with a boronic acid derivative in the presence of a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0). proquest.comthieme-connect.comresearchgate.net This indicates that this compound, once synthesized, would be a valuable intermediate for creating more complex molecules via palladium-catalyzed cross-coupling reactions.
Biocatalysis represents a frontier in green chemistry, offering highly selective and efficient transformations under mild conditions. An innovative enzyme-mediated strategy for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles has been developed using vanadium-dependent haloperoxidase enzymes. acs.orgnih.gov This method utilizes a catalytic amount of a halide salt (e.g., potassium bromide) and hydrogen peroxide as the terminal oxidant. nih.gov
The reaction proceeds through enzyme-mediated sulfur halogenation events. acs.orgnih.gov Interestingly, when this method was applied to various thiobenzamides, a noticeable decrease in reaction performance was observed for substrates containing chlorine and bromine. acs.orgnih.gov For example, a para-bromo-substituted thiobenzamide resulted in a 52% yield of the corresponding 1,2,4-thiadiazole, which was lower than for substrates with alkyl or fluorine substituents. acs.orgnih.gov This finding is directly relevant to the synthesis of bromo-substituted 1,2,4-thiadiazoles and suggests that while enzymatic routes are feasible, optimization would be necessary to achieve high yields for bromine-containing precursors.
Table 3: Yields of Enzymatic Oxidative Dimerization for Various para-Substituted Thiobenzamides
| Substituent on Thiobenzamide | Yield of 1,2,4-Thiadiazole (%) |
|---|---|
| Methyl | 81 |
| tert-Butyl | 91 |
| Fluorine | 85 |
| Chlorine | 71 |
| Bromine | 52 |
Data from the oxidative dimerization of thioamides using a vanadium bromoperoxidase. acs.orgnih.gov
Purification and Isolation Techniques in this compound Synthesis
The successful synthesis of this compound and its precursors relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and its impurities, such as polarity, solubility, and crystallinity. Standard laboratory procedures such as column chromatography and recrystallization are frequently employed to achieve high purity of thiadiazole derivatives.
Chromatographic Separation Methodologies
Column chromatography is a cornerstone technique for the purification of this compound and related heterocyclic compounds, leveraging the differential adsorption of components in a mixture to a stationary phase. uvic.ca Silica (B1680970) gel is the most commonly utilized stationary phase for this class of compounds due to its polarity and efficacy in separating molecules with varying functional groups. mdpi.commdpi.com
The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture is then loaded onto the top of the silica gel bed, and a solvent or a mixture of solvents, known as the eluent or mobile phase, is passed through the column. commonorganicchemistry.com Components of the mixture travel down the column at different rates depending on their affinity for the silica gel and solubility in the eluent, allowing for their separation into fractions. uvic.ca
The selection of an appropriate eluent system is critical for achieving effective separation. This is typically determined empirically using thin-layer chromatography (TLC) to find a solvent mixture that provides a retention factor (Rf) of approximately 0.35 for the desired compound. uvic.ca For bromo-thiadiazole derivatives and analogous structures, a range of solvent systems, often consisting of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) mixed with a more polar solvent like ethyl acetate (B1210297), has been successfully applied. mdpi.comnih.gov In some cases, a single solvent such as dichloromethane is sufficient for purification. mdpi.comresearchgate.net
Table 1: Examples of Eluent Systems for Chromatographic Purification of Bromo-Thiadiazole Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Source |
| 4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comCurrent time information in Pasuruan, ID.rochester.eduthiadiazole) | Silica gel Merck 60 | Dichloromethane (CH2Cl2) | mdpi.comresearchgate.net |
| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( mdpi.comCurrent time information in Pasuruan, ID.rochester.eduthiadiazole) | Silica gel Merck 60 | CH2Cl2 / Hexane (1:2) | mdpi.com |
| 1,2,4-Thiadiazole-1,2,4-Triazole Derivative | Silica gel | Ethyl acetate / Hexane (3:7) | nih.gov |
| 4-Bromo-benzothiadiazole Derivative | Silica gel | Dichloromethane / Toluene (3:1) | nii.ac.jp |
For challenging separations, a gradient elution technique may be employed, where the polarity of the mobile phase is gradually increased over the course of the separation to effectively elute compounds with a wider range of polarities. rochester.edu
Recrystallization and Precipitation Protocols
Recrystallization is a powerful technique for purifying solid compounds, including derivatives of 1,2,4-thiadiazole. The method is based on the principle that the solubility of a compound in a solvent generally increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). rochester.edu
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. rochester.edu Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For various thiadiazole and related heterocyclic compounds, polar solvents like ethanol (B145695) and ethyl acetate have been proven effective. orientjchem.orgmdpi.com
Table 2: Common Solvents for Recrystallization of Thiadiazole Derivatives
| Compound Type | Recrystallization Solvent | Source |
| Thiazole Derivatives | Absolute Ethanol | orientjchem.org |
| Triazole-Thiol Derivative | Ethyl Acetate | mdpi.com |
| Benzothiadiazole Derivative | Toluene | nii.ac.jp |
| Triazole-Thiol Derivative | Ethanol | mdpi.com |
Precipitation is another common isolation method, often employed directly after a reaction work-up. This technique involves altering the solvent composition or temperature to rapidly decrease the solubility of the product, causing it to separate from the solution as a solid. A frequent protocol involves pouring the organic reaction mixture into a large volume of a non-solvent, such as ice-water. mdpi.com The sudden change in polarity and temperature induces the precipitation of the less soluble organic product, which can then be collected by filtration. The collected solid is typically washed with water to remove any inorganic salts before further purification or drying. mdpi.comorientjchem.org
Chemical Reactivity and Advanced Functionalization Strategies of 3 Bromo 1,2,4 Thiadiazole
Nucleophilic Substitution Reactions of the Bromine Atom
The electron-deficient nature of the 1,2,4-thiadiazole (B1232254) ring facilitates nucleophilic substitution at the C-Br bond. This reactivity allows for the introduction of a wide range of functional groups, providing access to a diverse array of substituted 1,2,4-thiadiazoles.
S(N)Ar Substitution Pathways with Diverse Nucleophiles
The reaction of bromo-substituted thiadiazoles with various nucleophiles typically proceeds through a nucleophilic aromatic substitution (S(N)Ar) mechanism. While direct studies on 3-bromo-1,2,4-thiadiazole are not extensively documented, the reactivity of analogous bromo-heterocyclic systems provides valuable insights. For instance, related brominated benzo-bis-thiadiazole systems have been shown to react with a range of aliphatic and aromatic amines. nih.govnih.gov In these reactions, the amine attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.
Similarly, these systems have been observed to react with thiolates, although in some cases, this can lead to the substitution of multiple bromine atoms if more than one is present on the ring system. tandfonline.com Conversely, reactions with oxygen-based nucleophiles such as water, alcohols, and phenols are often found to be sluggish or unsuccessful under standard conditions, indicating a lower reactivity of the C-Br bond towards these nucleophiles. nih.gov This differential reactivity highlights the importance of the nucleophile's nature in these substitution reactions.
Table 1: Examples of Nucleophilic Substitution on Analogous Bromo-Thiadiazole Systems This table presents data from related bromo-thiadiazole compounds to illustrate the potential S(N)Ar reactivity of this compound.
| Bromo-Thiadiazole Derivative | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) | Morpholine | 4-morpholinobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) | nih.gov |
| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) | Piperidine | 4-(piperidin-1-yl)benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole) | nih.gov |
| 4,7-dibromo nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine | Sodium methoxide | 7-bromo-4-methoxy nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine | nih.gov |
Chemo- and Regioselectivity in Nucleophilic Displacements
In di-substituted 1,2,4-thiadiazoles, the relative reactivity of different leaving groups governs the chemo- and regioselectivity of nucleophilic substitution. For example, in 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854), the chloro group at the 5-position is generally more susceptible to nucleophilic attack than the bromo group at the 3-position. nih.gov This preferential reactivity is attributed to the electronic properties of the 1,2,4-thiadiazole ring, where the C5 position is more activated towards nucleophilic attack.
This inherent selectivity allows for the sequential functionalization of the thiadiazole ring. A nucleophile can first displace the more reactive group at the 5-position, leaving the bromine at the 3-position intact for subsequent transformations, such as metal-mediated cross-coupling reactions. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically disubstituted 1,2,4-thiadiazoles.
Metal-Mediated Cross-Coupling Reactions at the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to bromo-substituted thiadiazoles. These reactions offer a versatile platform for the introduction of aryl, heteroaryl, and alkynyl moieties at the 3-position of the 1,2,4-thiadiazole ring.
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and heteroaryl-aryl linkages. illinois.edu While specific examples with this compound are scarce, studies on related compounds demonstrate the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of a protected 5-amino-3-bromo-1,2,4-thiadiazole with arylboronic acids has been reported. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov
In the case of 3-bromo-5-chloro-1,2,4-thiadiazole, it has been observed that the Suzuki-Miyaura coupling occurs preferentially at the C-Cl bond, highlighting the lower reactivity of the C-Br bond at the 3-position in this particular system under certain conditions. nih.gov This observation is crucial for designing selective synthetic routes towards functionalized 1,2,4-thiadiazoles.
Table 2: Examples of Suzuki-Miyaura Coupling on Analogous Bromo-Thiadiazole Systems This table presents data from related bromo-thiadiazole compounds to illustrate the potential Suzuki-Miyaura reactivity of this compound.
| Substrate | Boronic Acid/Ester | Catalyst | Product | Reference |
|---|---|---|---|---|
| 3-bromo-5-chloro-1,2,4-thiadiazole | 4-methoxyphenylboronic acid | Pd(PPh3)4 | 3-bromo-5-(4-methoxyphenyl)-1,2,4-thiadiazole | nih.gov |
| Protected 5-amino-3-bromo-1,2,4-thiadiazole | Arylboronic acids | Pd(dppf)Cl2 | Protected 5-amino-3-aryl-1,2,4-thiadiazole | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction provides a direct method for the alkynylation of aryl and heteroaryl halides by reacting them with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govthieme-connect.de This reaction is a valuable tool for the synthesis of conjugated enynes and arylalkynes. Although direct applications on this compound are not well-documented, the general reactivity of bromo-heterocycles in Sonogashira couplings suggests that this transformation is a viable strategy for introducing alkynyl groups at the 3-position of the 1,2,4-thiadiazole ring. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, like CuI, in the presence of an amine base. nih.gov
Stille Coupling and other Palladium-Catalyzed Methods
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. researchgate.net This method is known for its tolerance of a wide variety of functional groups. The reactivity of bromo-substituted heterocycles in Stille couplings is well-established, suggesting that this compound could be a suitable substrate for coupling with various organostannanes to introduce alkyl, vinyl, aryl, and heteroaryl groups. researchgate.netresearchgate.net
Other palladium-catalyzed methods, such as the Buchwald-Hartwig amination, could also be envisioned for the functionalization of this compound. This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl or heteroaryl halide. nih.gov The application of these advanced palladium-catalyzed methods would further expand the synthetic utility of this compound, enabling the creation of a broad spectrum of derivatives with potential applications in various fields of chemistry.
Electrophilic and Radical Functionalization of the Thiadiazole Ring System
The 1,2,4-thiadiazole ring is generally resistant to electrophilic aromatic substitution reactions. The two nitrogen atoms in the ring exert a strong electron-withdrawing effect, deactivating the carbon atoms towards attack by electrophiles. Consequently, reactions such as nitration, sulfonation, and Friedel-Crafts acylation are typically not feasible on the unsubstituted 1,2,4-thiadiazole ring. nih.gov
However, the introduction of electron-donating substituents can activate the ring towards electrophilic attack. For instance, amino-substituted 1,3,4-thiadiazoles can undergo bromination in acetic acid, indicating that an activating group can overcome the inherent electronic deficiency of the ring. nih.gov While specific examples for this compound are not extensively documented, it is reasonable to infer that the presence of the bromo group would further deactivate the ring, making electrophilic substitution at the remaining carbon position (C5) highly unlikely without the presence of a potent activating group.
Radical functionalization of the 1,2,4-thiadiazole ring system is less common. However, free-radical halogenation has been reported for substituted thiadiazoles, suggesting that under the right conditions, radical reactions can occur. For example, the halogenation of a methyl-substituted 1,3,4-thiadiazole (B1197879) can proceed via a free radical mechanism. This indicates that radical initiators could potentially promote the addition of radicals to the thiadiazole ring, although specific studies on this compound are scarce.
Ring-Opening and Rearrangement Pathways Involving this compound
The 1,2,4-thiadiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. Treatment with strong nucleophiles, particularly strong bases, can lead to the cleavage of the heterocyclic ring. nih.gov For instance, 2-amino and 2-methylamino-1,3,4-thiadiazoles have been shown to rearrange to triazolinethiones in the presence of methylamine, a process that involves ring opening followed by recyclization. nih.gov While this example pertains to the 1,3,4-isomer, it highlights the susceptibility of the thiadiazole core to nucleophilic attack and subsequent ring cleavage. The electron-withdrawing nature of the bromine atom at the 3-position of this compound could potentially influence its susceptibility to such ring-opening reactions.
Molecular rearrangements are a known pathway for the formation of 1,2,4-thiadiazoles from other heterocyclic systems. A notable example is the rearrangement of 3-acylamino-1-oxa-2-azoles (including 1,2,4-oxadiazoles and isoxazoles) to yield 1,2,4-thiadiazoles upon treatment with a sulfurizing agent like Lawesson's reagent. clockss.org This transformation proceeds through a thioamide intermediate which then undergoes molecular rearrangement. clockss.org Although this describes the synthesis rather than the reaction of a pre-formed 1,2,4-thiadiazole, it underscores the thermodynamic stability of the 1,2,4-thiadiazole ring system and the possibility of accessing it through rearrangement pathways. Specific rearrangement pathways that commence with a this compound derivative are not well-documented in the literature.
Functional Group Interconversions and Derivatization from Secondary Centers
The bromine atom at the 3-position of this compound is a key handle for a variety of functional group interconversions. Nucleophilic aromatic substitution reactions on brominated benzo-bis-thiadiazoles have been studied, indicating that the bromine atom can be displaced by nucleophiles. researchgate.net This suggests that the bromo group in this compound could potentially be replaced by other functional groups, such as amino, alkoxy, or cyano groups, providing a route to a diverse range of substituted 1,2,4-thiadiazoles.
Amine and Carbamate (B1207046) Group Transformations
A crucial functional group interconversion is the transformation of the 3-bromo substituent into a 3-amino group. This conversion opens up a wide array of possibilities for further derivatization. Once the 3-amino-1,2,4-thiadiazole is formed, the amino group can undergo various reactions typical of aromatic amines.
The synthesis of carbamate derivatives from amino-substituted heterocycles is a well-established transformation. For example, carbamates of 4-amino-1,2,4-triazoles have been synthesized by reacting the amino-triazole with phenyl chloroformate in the presence of a base. niscpr.res.inresearchgate.net This reaction provides a template for the potential synthesis of carbamate derivatives from 3-amino-1,2,4-thiadiazole. Such transformations are valuable in medicinal chemistry for modifying the physicochemical properties of a molecule.
The following table summarizes the key reaction types and their potential applicability to the this compound system based on analogous reactions in related heterocyclic compounds.
| Reaction Type | Reagents and Conditions | Potential Product from this compound | Reference for Analogy |
| Nucleophilic Ring Opening | Strong base (e.g., methylamine) | Ring-opened products/rearranged heterocycles | nih.gov |
| Formation via Rearrangement | 3-Acylamino-1-oxa-2-azoles + Lawesson's reagent | (Illustrates stability, not a reaction of the title compound) | clockss.org |
| Amino Group Introduction | Nucleophilic substitution with an amine source | 3-Amino-1,2,4-thiadiazole | researchgate.net |
| Carbamate Formation | 3-Amino-1,2,4-thiadiazole + Phenyl chloroformate, Base | 3-(Phenoxycarbonylamino)-1,2,4-thiadiazole | niscpr.res.inresearchgate.net |
Applications of 3 Bromo 1,2,4 Thiadiazole in Advanced Chemical Research
Building Blocks in Complex Organic Molecule Synthesis
3-Bromo-1,2,4-thiadiazole serves as a versatile and reactive building block in the synthesis of more complex organic molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling and substitution reactions, allowing for the strategic introduction of the 1,2,4-thiadiazole (B1232254) core into larger molecular frameworks. The electron-deficient nature of the thiadiazole ring influences the reactivity of the bromine atom, making it a suitable substrate for palladium-catalyzed reactions. nih.govrsc.org
Research has demonstrated the utility of halogenated thiadiazoles in site-selective cross-coupling reactions. For instance, in a related system, the Stille reaction of 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) was shown to be regioselective, with coupling occurring at the C-5 position. rsc.org This type of selective reactivity is crucial for controlled, step-wise synthesis. Furthermore, bromo-derivatives of fused thiadiazole systems have been shown to undergo nucleophilic aromatic substitution with various amines, with reaction conditions such as solvent and temperature significantly affecting product yields. nih.gov These reactions highlight the capability of the bromo-thiadiazole moiety to act as a precursor for introducing a wide range of functional groups.
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science, and this compound is a key starting material for accessing novel derivatives. researchgate.net Its ability to participate in coupling reactions allows chemists to link the thiadiazole core to other aromatic and heterocyclic systems, thereby generating libraries of new compounds with diverse structural features. Thiadiazoles are considered important pharmacophores, in part because they can act as bioisosteres of other chemical groups, influencing properties like membrane permeability and protein binding. nih.govmdpi.com The synthesis of novel 1,2,4-thiadiazole derivatives is a subject of ongoing research, with a focus on creating compounds with tailored biological activities or material properties. researchgate.net For example, new libraries of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing amide functionalities have been designed and synthesized to explore their potential as anticancer agents. nih.gov
The reactivity of this compound and related halogenated heterocycles is instrumental in the construction of fused-ring systems. These reactions often involve intramolecular or intermolecular cyclizations where the thiadiazole ring is annulated with another heterocyclic system. Fused systems such as imidazo[2,1-b] nih.govuowasit.edu.iqresearchgate.netthiadiazoles and nih.govresearchgate.netorientjchem.orgtriazolo[3,4-b] nih.govuowasit.edu.iqresearchgate.netoxadiazoles are prominent examples of structures built using thiadiazole precursors. nih.govmdpi.comuobaghdad.edu.iq The synthesis of these fused derivatives often starts with a functionalized thiadiazole which can then undergo cyclization with a suitable reaction partner. For instance, the synthesis of certain imidazothiadiazoles involves reacting a 2-aminothiadiazole derivative with a bromoacetyl compound. mdpi.com While this example uses an amino- rather than a bromo-thiadiazole as the direct precursor to the fused system, it illustrates the general synthetic strategies employed in this area, where halogenated thiadiazoles often serve as the original building blocks to create the necessary functionalized intermediates.
Research in Medicinal Chemistry Lead Compound Development (Pre-clinical and Theoretical)
The 1,2,4-thiadiazole nucleus is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. researchgate.netnih.gov This heterocycle is a component of various compounds investigated for therapeutic potential, including roles as enzyme inhibitors and allosteric modulators. nih.govnih.gov The interest in this scaffold stems from its unique chemical properties that allow it to interact with biological targets and its ability to serve as a versatile building block for creating diverse chemical libraries. researchgate.neteurekaselect.com Research into thiadiazole derivatives spans numerous therapeutic areas, including the development of potential anticancer, anti-inflammatory, and anticonvulsant agents. nih.govorientjchem.orgfrontiersin.org
Derivatives of 1,2,4-thiadiazole have been specifically designed and synthesized as inhibitors of various enzymes. The thiadiazole ring can be functionalized to achieve specific interactions within an enzyme's active site, leading to inhibition. nih.gov For example, 1,2,4-thiadiazole derivatives have been investigated as inhibitors of mTOR kinase, a key protein in cell growth and proliferation. rsc.org The design process for these inhibitors often involves bioisosteric replacement, where the thiadiazole ring is used in place of other chemical groups to optimize potency and selectivity. rsc.org
A notable application of the 1,2,4-thiadiazole scaffold is in the design of covalent inhibitors that target cysteine residues in proteins. nih.gov This class of heterocycles can function as electrophilic "warheads" that react with the nucleophilic thiol group of a cysteine residue. nih.gov The reaction involves the cleavage of the N-S bond within the thiadiazole ring by the cysteine thiol, resulting in the formation of a disulfide bond between the inhibitor and the enzyme. nih.gov This covalent modification leads to the inactivation of the target protein. This strategy has been explored for designing inhibitors of cysteine-dependent enzymes such as cathepsin B and transglutaminase, as well as other proteins like H+/K+ ATPase. nih.gov Targeting non-catalytic cysteine residues is an appealing strategy for improving the selectivity of drug leads. escholarship.org
| Target Class | Mechanism of Action | Example Enzyme Targets |
| Cysteine-dependent enzymes | Covalent modification via N-S bond cleavage by cysteine thiol, forming a disulfide bond. nih.gov | Cathepsin B, Transglutaminase. nih.gov |
| Other Cysteine-containing proteins | Thiol-trapping to form a covalent adduct, leading to inactivation. nih.gov | H+/K+ ATPase. nih.gov |
Molecular docking and other computational methods are crucial tools for understanding how 1,2,4-thiadiazole derivatives interact with their biological targets at a molecular level. nih.gov These theoretical studies predict the binding orientation and affinity of a ligand within an enzyme's active site, guiding the design of more potent and selective inhibitors. rsc.org
Docking studies on a 1,2,4-thiadiazole-based mTOR inhibitor revealed that its orientation prevented a key hydrogen bond interaction with the residue Glu2190 in the active site, explaining its reduced affinity compared to other related compounds. rsc.org In studies of other thiadiazole isomers, specific interactions are often identified. For example, docking of 1,3,4-thiadiazole (B1197879) derivatives with the estrogen receptor showed that electron-withdrawing groups formed strong hydrogen bonds with the amino acid residue ARG 394, while electron-donating groups bonded with ASP 351 and GLU 353. biointerfaceresearch.com Such analyses provide valuable insights into structure-activity relationships (SAR).
| Compound Class | Target Protein | Reported Docking Score (kcal/mol) | Key Interacting Residues |
| 1,2,4-Thiadiazole Derivative rsc.org | mTOR Kinase | Not explicitly quantified, but noted reduced affinity. | Glu2190 (missed H-bond). rsc.org |
| 1,3,4-Thiadiazole Derivative (L3) uowasit.edu.iqresearchgate.net | ADP-sugar pyrophosphatase (NUDT5 Gene) | -8.9 | Forms four hydrogen bonds. uowasit.edu.iqresearchgate.net |
| 1,3,4-Thiadiazole Derivative (TOH62) biointerfaceresearch.com | Estrogen Receptor | -9.36 | ASP 351, GLU 353, GLY 521, HID 524. biointerfaceresearch.com |
| 1,3,4-Thiadiazole Derivative (TF62) biointerfaceresearch.com | Estrogen Receptor | -8.85 | ARG 394. biointerfaceresearch.com |
Exploration of Thiadiazole Analogs for Target Interactions
Researchers have leveraged these characteristics by synthesizing a variety of analogs. For instance, by replacing the ethylenic bridge of resveratrol (B1683913) with a 1,2,4-thiadiazole heterocycle, scientists have created potent and selective chemopreventive agents. nih.gov These analogs have shown targeted interactions with enzymes like aromatase and the transcription factor NF-κB. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) structure, in particular, has served as a foundational template for developing compounds that target a wide range of molecular pathways. mdpi.com Derivatives have been developed as inhibitors for enzymes crucial to cancer cell proliferation, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK). mdpi.com The ability to readily modify the thiadiazole core allows for the fine-tuning of interactions with specific biological targets, making it a valuable scaffold in drug discovery.
Structure-Activity Relationship (SAR) Studies in Pre-clinical Models
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For thiadiazole derivatives, these studies have provided critical insights for optimizing their therapeutic potential. SAR studies have demonstrated that the biological activity of thiadiazole-based compounds can be significantly altered by the nature and position of various substituents.
In the development of antimicrobial agents, for example, SAR studies of one series of compounds revealed that bromo-substituted derivatives exhibited the most potent antifungal activity against A. niger. nih.gov Similarly, in the pursuit of anticancer agents, the strategic placement of substituents on the thiadiazole scaffold has been shown to be crucial. nih.gov
A detailed SAR study on a series of 1,3,4-thiadiazole agonists for the human secretin receptor highlighted how specific modifications translate to changes in potency. The initial lead compound's potency was increased twenty-fold through systematic substitutions. nih.gov These studies often involve creating libraries of related compounds and comparing their activities, as shown in the table below, which illustrates how minor chemical changes can lead to significant differences in biological effect.
| Compound Modification | Target | Resulting Activity |
| Bromo-substitution on phenyl ring | A. niger | Highest antifungal activity in the series nih.gov |
| Methyl to Ethyl group change at R4 | hSecR Agonist | Similar potency nih.gov |
| Addition of Me or Cl at C-3 or C-4 of phenyl group | hSecR Agonist | Limited positive substitutions nih.gov |
| Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole | Anticancer | Drastic drop in activity nih.gov |
Applications in Agrochemical Research
The inherent biological activity of the thiadiazole ring extends into the field of agrochemicals. Its derivatives have been extensively investigated for their potential to protect crops from various pests and diseases.
Development of Potential Herbicides and Fungicides
Derivatives of 1,3,4-thiadiazole have shown significant promise as pesticides, including applications as both herbicides and fungicides. sci-hub.st The thiadiazole moiety is a key component in a range of compounds developed for their biocidal properties. nih.gov Particularly in the search for new agricultural fungicides, 1,3,4-thiadiazole derivatives have been a focus of comprehensive research projects. nih.gov
The effectiveness of these compounds is partly attributed to the presence of the sulfur atom, which imparts good liposolubility, potentially enhancing their ability to penetrate target organisms. nih.gov Research has shown that specific substitutions, such as the inclusion of a bromine atom, can lead to potent antifungal activity. nih.gov For instance, certain bromo-substituted thiadiazole analogs were identified as the most effective antifungal agents against A. niger within their respective series. nih.gov
| Compound Class | Agrochemical Use | Target Organism Example |
| 1,3,4-Thiadiazole Derivatives | Fungicide | Aspergillus niger nih.gov |
| 1,3,4-Thiadiazole Derivatives | General Pesticide | Various agricultural pests sci-hub.stnih.gov |
Synthesis of Insecticidal Compounds
The 1,3,4-thiadiazole scaffold is also a valuable component in the synthesis of novel insecticides. sci-hub.st Researchers have successfully designed and synthesized new derivatives with potent insecticidal properties. For example, a series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives demonstrated both stomach and contact toxicity against pests such as the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the cowpea aphid (Aphis craccivora). nih.gov
Bioassay results for specific compounds from this series showed insecticidal activity comparable to or even better than some commercial insecticides. nih.gov The primary structure-activity relationship for these compounds indicated that the introduction of fluorine atoms to the benzene (B151609) ring was essential for high bioactivity. nih.gov This highlights the importance of the thiadiazole core as a framework that can be decorated with other functional groups to create highly effective and targeted insecticidal agents.
Role in Materials Science and Optoelectronics
Beyond its biological applications, the thiadiazole heterocycle possesses unique electronic and physical properties that make it a valuable component in the field of materials science, particularly for optoelectronic applications. Thiadiazole-based materials are noted for their high thermal and chemical stability, which are critical properties for durable electronic devices. researchgate.net
Precursors for Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The electron-deficient nature of the 1,3,4-thiadiazole ring makes its derivatives suitable for use as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net This property helps to improve the efficiency and performance of the devices. Thiazole-based fluorophores have been developed that emit white light, making them promising materials for solid-state lighting applications and displays. researchgate.net
| Application | Material Class | Key Property |
| OLEDs | Thiazole-based Fluorophores | High thermal/chemical stability, White light emission researchgate.net |
| OLEDs | 1,3,4-Oxadiazole/Thiadiazole Derivatives | Electron-transporting researchgate.net |
| Solar Cells | 1,3,4-Thiadiazole Dyes | Tunable optical and electronic properties researchcommons.org |
| Solar Cells | Thiophene/Benzothiadiazole Copolymers | Electron donor co-ac.com |
Building Blocks for Advanced Functional Materials
The 1,2,4-thiadiazole ring is recognized as an important structural motif or "building block" in the synthesis of complex molecules. researchgate.net The presence of a bromine atom on this scaffold, as in this compound, provides a key reactive handle for constructing larger, conjugated systems through various cross-coupling reactions. This capability is particularly relevant in the field of materials science for the development of organic semiconductors and other functional materials. nih.govacs.org
While direct literature on this compound in functional materials is specific, the principle is well-established with analogous bromo-substituted sulfur-nitrogen heterocycles. For instance, bromo-derivatives of benzo-bis-thiadiazole are employed as electron-withdrawing building blocks to synthesize compounds for organic solar cells and organic light-emitting diodes (OLEDs). nih.gov The bromine atom in these systems allows for the strategic introduction of (hetero)aryl groups via palladium-catalyzed reactions, such as Suzuki or Stille coupling, and C-H direct arylation. nih.gov This synthetic strategy is crucial for tuning the electronic and photophysical properties of the final materials. nih.gov
The incorporation of bromine atoms into thiadiazole-containing molecules can significantly influence their properties by enhancing intersystem crossing, which is a key process in phosphorescent materials. nih.gov Similarly, donor-acceptor type semiconductors, which form the basis of many organic field-effect transistors (OFETs), are often synthesized by coupling bromo-functionalized acceptor units with donor units. nih.gov The reactivity of the C-Br bond is fundamental to creating the desired molecular architecture for efficient charge transport. acs.org
Below is a table summarizing research findings on related bromo-heterocyclic compounds, illustrating the synthetic methodologies and applications that are conceptually applicable to this compound.
| Bromo-Heterocyclic Building Block | Reaction Type | Resulting Functional Material/Application |
| 4-Bromobenzo[1,2-d:4,5-d']bis( nih.govresearchgate.netnih.govthiadiazole) | Aromatic Nucleophilic Substitution, Cross-Coupling, C-H Direct Arylation | Precursor for monoarylated derivatives for potential use in organic photovoltaics. nih.gov |
| Bromo-Heptahelicene-Bis-Thiadiazole | N/A (focus on properties) | Material with enhanced phosphorescence due to bromine-facilitated intersystem crossing. nih.gov |
| Ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | Stille Coupling | Synthesis of p-type donor-acceptor small molecules for organic field-effect transistors (OFETs). acs.org |
This interactive table is based on data from analogous compounds to illustrate the potential applications of this compound.
Utilization as Ligands in Coordination Chemistry
Thiadiazole derivatives are a versatile class of ligands in coordination chemistry due to the presence of nitrogen and sulfur heteroatoms which can coordinate to metal centers. isres.org The 1,2,4-thiadiazole ring system can act as a ligand, typically coordinating to metal ions through one of its nitrogen atoms. mdpi.com The electronic properties of the thiadiazole ring, and thus its behavior as a ligand, can be modulated by the substituents attached to it.
In this compound, the bromine atom acts as an electron-withdrawing group. This electronic perturbation influences the electron density on the ring's nitrogen atoms, thereby affecting their ability to donate electron pairs to a metal center. This can alter the stability, structure, and reactivity of the resulting coordination complexes.
The coordination chemistry of various substituted thiadiazoles has been explored extensively. For example, amino-substituted 1,3,4-thiadiazoles have been used to synthesize complexes with cobalt(II), nickel(II), and copper(II). nih.gov In other studies, thiadiazole derivatives featuring additional coordinating groups, such as hydroxyl moieties, have been shown to form stable complexes with zinc(II) and copper(II), where chelation involves a thiadiazole nitrogen and the adjacent functional group. mdpi.com The coordination modes can be diverse, leading to mononuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). nih.govmdpi.com
The following table presents examples of coordination complexes formed with various thiadiazole-based ligands, demonstrating the principles of coordination that would apply to this compound.
| Thiadiazole-Based Ligand | Metal Ion(s) | Resulting Complex Type / Coordination Mode |
| 2,5-bis(ethylthio)-1,3,4-thiadiazole | Copper(II) | Forms a mononuclear complex where the Cu(II) ion is coordinated by two nitrogen atoms from the thiadiazole rings and four bromine atoms. nih.gov |
| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Cobalt(II), Nickel(II), Copper(II) | Forms various complexes, including polymeric chains and simple coordination compounds. nih.gov |
| N-(4-bromobenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | Zinc(II) | Forms Schiff base complexes where the ligand coordinates to the metal. rroij.com |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zinc(II), Copper(II) | Chelation occurs via a thiadiazole nitrogen atom and the deprotonated hydroxyl group of the neighboring resorcinyl moiety. mdpi.com |
This interactive table summarizes findings from related thiadiazole ligands to illustrate the potential coordination behavior of this compound.
Advanced Spectroscopic Characterization Methodologies and Theoretical Investigations
Spectroscopic Analysis Techniques for Structural Elucidation
A combination of spectroscopic techniques is employed to unambiguously determine the structure of 3-Bromo-1,2,4-thiadiazole. Nuclear magnetic resonance (NMR) spectroscopy probes the local chemical environment of magnetically active nuclei, while infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, and X-ray crystallography offers a definitive view of the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key data for its structural confirmation.
The ¹H-NMR spectrum of this compound is expected to be relatively simple due to the presence of only one proton on the heterocyclic ring. This proton, attached to a carbon atom adjacent to both a nitrogen and a sulfur atom, would appear as a singlet in the spectrum. The chemical shift of this proton is influenced by the electronegativity of the neighboring heteroatoms and the bromine atom, typically appearing in the downfield region of the spectrum.
Table 1: Hypothetical ¹H-NMR Data for this compound (Note: As specific experimental data was not found in the search, this table represents expected values based on general principles of NMR spectroscopy for similar heterocyclic systems.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.5 - 9.5 | Singlet | 1H | H-5 |
The ¹³C-NMR spectrum of this compound will show two distinct signals corresponding to the two carbon atoms in the heterocyclic ring. The carbon atom bonded to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and will appear at a different chemical shift compared to the carbon atom bonded to the hydrogen (C-5). The precise chemical shifts help in confirming the substitution pattern on the thiadiazole ring. For some 1,2,4-thiadiazole (B1232254) derivatives, the C3 and C5 carbons can show signals at approximately 182 and 175 ppm, respectively.
Table 2: Hypothetical ¹³C-NMR Data for this compound (Note: As specific experimental data was not found in the search, this table represents expected values based on general principles of NMR spectroscopy for similar heterocyclic systems.)
| Chemical Shift (δ) ppm | Assignment |
| 170 - 185 | C-3 |
| 150 - 165 | C-5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Table 3: Hypothetical IR and Raman Vibrational Data for this compound (Note: As specific experimental data was not found in the search, this table represents expected vibrational frequencies based on known data for similar thiadiazole derivatives.)
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 3100 - 3000 | C-H stretch | IR, Raman |
| 1600 - 1500 | C=N stretch | IR, Raman |
| 1400 - 1300 | Ring vibrations | IR, Raman |
| 900 - 800 | C-S stretch | IR, Raman |
| 700 - 600 | C-Br stretch | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of this compound and offers insights into its fragmentation pathways upon ionization. The molecular ion peak (M⁺) would confirm the molecular formula C₂HBrN₂S. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). Common fragmentation pathways for thiadiazoles involve the loss of small molecules like N₂, HCN, or CS₂.
Table 4: Predicted Mass Spectrometry Data for this compound (Note: As specific experimental data was not found in the search, this table represents predicted values based on the molecular formula and general fragmentation patterns of thiadiazoles.)
| m/z (relative intensity) | Assignment |
| 164/166 (approx. 1:1) | [M]⁺ (Molecular ion) |
| 136/138 | [M - N₂]⁺ |
| 85 | [M - Br]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the thiadiazole ring and the C-Br bond. It would also provide information on how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonding or π-π stacking. Such studies on related bromo-substituted heterocyclic compounds have revealed planar conformations and the significant role of intermolecular interactions in stabilizing the crystal structure. ijrpc.com
Table 5: Hypothetical X-ray Crystallographic Parameters for this compound (Note: As a crystal structure for this specific compound was not found, this table presents a hypothetical set of parameters that might be expected for such a molecule.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~6.5 |
| b (Å) | ~8.2 |
| c (Å) | ~10.1 |
| β (°) | ~95 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For heterocyclic compounds like thiadiazoles, the electronic transitions primarily involve π, σ, and n (non-bonding) electrons. The most significant transitions typically observed in the UV-Vis region (200-700 nm) are the π→π* and n→π* transitions. These transitions require the presence of unsaturated groups (double bonds) and heteroatoms with lone pairs of electrons, both of which are features of the this compound ring.
Based on these principles, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to its electronic transitions. The precise wavelengths (λmax) of these absorptions would provide valuable information about its electronic structure and the energy difference between its frontier molecular orbitals.
| Transition Type | Involved Orbitals | Typical Chromophore Requirement |
| π → π | π bonding to π antibonding | Unsaturated centers (e.g., C=C, C=N) |
| n → π | Non-bonding to π antibonding | Unsaturated centers with heteroatoms (e.g., C=N, C=S) |
| n → σ | Non-bonding to σ antibonding | Saturated systems with heteroatoms |
| σ → σ | σ bonding to σ antibonding | Saturated bonds |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides indispensable tools for investigating the molecular properties of compounds like this compound at the atomic level. Quantum mechanical methods, in particular, allow for the detailed analysis of electronic structure, reactivity, and dynamic behavior, offering insights that complement experimental findings. These theoretical studies are crucial for understanding the fundamental chemical nature of novel heterocyclic systems. nih.govekb.egdntb.gov.ua
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the molecular and structural properties of molecules. jchemlett.com It is a method of choice for studying thiadiazole derivatives due to its favorable balance of computational cost and accuracy. rsc.orgresearchgate.netresearchgate.netmdpi.com DFT calculations can determine optimized molecular geometries, electronic energies, and a variety of properties derived from the electronic structure, providing a deep understanding of the molecule's intrinsic characteristics.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. dergipark.org.tr
The table below presents DFT-calculated HOMO, LUMO, and energy gap values for illustrative 1,3,4-thiadiazole (B1197879) derivatives, demonstrating how different substituents modify these key electronic parameters.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| 2,5-diphenyl-1,3,4-thiadiazole | Phenyl | -6.39 | -2.24 | 4.15 |
| 2-(N,N-Dimethylaminophenyl)-5-phenyl-1,3,4-thiadiazole | N,N-Dimethylaminophenyl | -5.23 | -1.75 | 3.48 |
| 2-(Nitrophenyl)-5-phenyl-1,3,4-thiadiazole | Nitrophenyl | -7.42 | -3.71 | 3.71 |
Data sourced from a DFT study on substituted 1,3,4-thiadiazoles for illustrative purposes. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.org It is invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgresearchgate.net MEP maps are color-coded: red regions indicate negative electrostatic potential, rich in electrons, and attractive to electrophiles (e.g., lone pairs on nitrogen or oxygen). Blue regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack (e.g., acidic hydrogens).
For this compound, an MEP map would be expected to show regions of high electron density (red) around the two nitrogen atoms of the thiadiazole ring, corresponding to their lone pairs. Conversely, regions of positive potential (blue) would likely be located around the C-H bond. The bromine atom can exhibit a region of positive potential along the C-Br axis, known as a σ-hole, making it a potential site for halogen bonding interactions.
To provide a more quantitative prediction of reactivity, DFT can be used to calculate reactivity descriptors such as Fukui functions. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.comscispace.com Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.
There are two main types of condensed Fukui functions:
f+ : Predicts the site for nucleophilic attack (where an electron is accepted). The atom with the highest f+ value is the most likely site to be attacked by a nucleophile.
f- : Predicts the site for electrophilic attack (where an electron is donated). The atom with the highest f- value is the most probable site to be attacked by an electrophile.
Studies on related 1,3,4-thiadiazole derivatives have shown that the heteroatoms (sulfur and nitrogen) are often the most reactive sites, as indicated by their Fukui indices. jchemlett.com For this compound, these calculations would precisely identify which of the ring atoms (C3, C5, N2, N4, S1) and the bromine substituent are most susceptible to different types of chemical attack.
The following table shows calculated Fukui function values for atoms in a model 1,3,4-thiadiazole derivative, illustrating how these indices pinpoint reactive centers.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| S(1) | 0.28 | 0.15 |
| N(2) | 0.11 | 0.25 |
| C(3) | 0.09 | 0.08 |
| N(4) | 0.12 | 0.19 |
| C(5) | 0.15 | 0.10 |
Illustrative data adapted from a study on 1,3,4-thiadiazole derivatives. jchemlett.com The highest values indicate the most probable sites for attack.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum mechanical methods that focus on static electronic structure, MD simulations provide insights into the dynamic behavior, conformational changes, and intermolecular interactions of a system. nih.govmdpi.com
For a small molecule like this compound, MD simulations are particularly useful in the context of its interaction with larger systems, such as biological macromolecules (e.g., proteins or DNA) or materials. nih.gov For instance, in drug design research, MD simulations are frequently employed to assess the stability of a ligand-protein complex obtained from molecular docking. rsc.orgajms.iq The simulation can reveal how the small molecule binds within a protein's active site, the stability of the key hydrogen bonds and other interactions, and the conformational flexibility of both the ligand and the protein over a period of nanoseconds. This information is critical for evaluating the potential of a compound as a therapeutic agent. rsc.org
In Silico Prediction of Reactivity and Selectivity
Computational chemistry provides powerful in silico tools for predicting the reactivity and selectivity of chemical compounds, offering insights that complement experimental studies. For this compound, these theoretical approaches are crucial for understanding its chemical behavior, particularly how the bromine atom and the heteroatoms in the ring influence its reaction pathways. Methodologies such as Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and reactivity descriptors.
A fundamental aspect of predicting reactivity is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap generally suggests higher reactivity. mdpi.com For substituted thiadiazoles, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. In the 1,2,4-thiadiazole ring, the carbon at the 5-position is often identified as the most reactive site for nucleophilic substitution. isres.org
To understand selectivity, local reactivity descriptors are calculated. Molecular Electrostatic Potential (MEP) maps are a valuable tool, visualizing the electron density distribution around the molecule. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms and a region of positive potential (a "sigma-hole") on the bromine atom, indicating its potential to act as a halogen bond donor.
Fukui functions are another powerful tool for predicting regioselectivity. They identify which atoms in a molecule have the greatest tendency to accept or donate electrons, thus pinpointing the most reactive sites for nucleophilic and electrophilic attacks, respectively.
The table below illustrates the types of theoretical reactivity descriptors that can be calculated for a thiadiazole derivative using DFT methods, providing a framework for predicting the behavior of this compound.
Table 1: Theoretical Reactivity Descriptors for a Representative Thiadiazole Derivative Note: These are example values for illustrative purposes based on typical findings for related heterocyclic compounds.
| Parameter | Value (Hartrees) | Interpretation |
|---|---|---|
| EHOMO | -0.213 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.043 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 0.170 | Difference between LUMO and HOMO energies; a smaller gap suggests higher reactivity. mdpi.com |
| Electronegativity (χ) | 0.128 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | 0.085 | Resistance to change in electron distribution. |
These computational predictions are invaluable for designing synthetic routes and for screening potential biological activities, as reactivity and selectivity are key factors in how a molecule interacts with biological targets. biointerfaceresearch.com
Theoretical Conformational Analysis
Theoretical conformational analysis is a computational method used to determine the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, the core heterocyclic ring is aromatic and thus largely planar. isres.org Therefore, conformational analysis is primarily concerned with the rotation of substituent groups attached to this rigid core.
In the case of the unsubstituted this compound, there are no rotatable bonds that would lead to distinct conformers. The molecule exists as a single, planar structure. However, if additional, flexible substituents were present at the 5-position, conformational analysis would become critical.
For substituted thiadiazoles, computational methods are used to explore the potential energy surface by systematically rotating the single bonds of the side chains. Quantum mechanical methods, such as the semi-empirical PM3 or more robust Density Functional Theory (DFT) calculations, can be used to determine the geometries and energies of different conformers. nih.gov The goal is to identify the lowest energy conformers, as these are the most likely to be present under experimental conditions.
For example, in a study of N-[3-(4-methoxyphenyl)- isres.orgsemanticscholar.orgscielo.brthiadiazol-5-yl]-acetamide, a related 1,2,4-thiadiazole derivative, conformational analysis was used to find the most thermodynamically stable structure for molecular docking studies. nih.gov The analysis revealed different potential geometries based on the rotation of the amide bond (cis vs. trans), with significant energy differences between them. nih.gov
The results of a conformational analysis are typically presented in a table listing the relative energies of the stable conformers. The conformer with the lowest energy is assigned a relative energy of zero, and the energies of other conformers are given relative to this global minimum.
Table 2: Illustrative Conformational Energy Profile for a Hypothetical 5-Substituted-3-Bromo-1,2,4-Thiadiazole with a Flexible Side Chain Note: This table is a hypothetical example to illustrate the output of a conformational analysis.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 | 180 | 0.00 | 75.2 |
| 2 | 65 | 1.50 | 14.8 |
Understanding the preferred conformation of a molecule is essential, as the 3D structure directly impacts its physical properties and its ability to interact with other molecules, such as binding to the active site of an enzyme or receptor. nih.gov
Future Directions and Emerging Research Avenues for 3 Bromo 1,2,4 Thiadiazole Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to develop environmentally benign and economical procedures. bohrium.com For 1,2,4-thiadiazoles, this has led to the exploration of green solvents, catalysts, and energy-efficient methods. bohrium.com Future efforts for synthesizing 3-Bromo-1,2,4-thiadiazole and its derivatives will likely focus on these sustainable approaches.
Key areas for development include:
Enzymatic Synthesis : Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. An emerging strategy involves the use of vanadium-dependent haloperoxidase enzymes for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.govacs.org This method utilizes a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, demonstrating excellent chemoselectivity. nih.govacs.org Adapting this enzymatic halide recycling for the synthesis of brominated thiadiazoles could provide a novel and eco-friendly route.
Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can significantly reduce reaction times, improve yields, and minimize by-product formation. bohrium.com Research into microwave-assisted and ultrasonic-assisted synthesis of this compound could lead to more efficient and scalable production processes.
Solvent-Free and Grinding Methods : Techniques like grinding reactants together in a mortar and pestle eliminate the need for solvents, making them both economical and environmentally friendly. researchgate.net Exploring these solvent-free conditions for the cyclization reactions that form the 1,2,4-thiadiazole (B1232254) ring could offer a significant green advantage.
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Conventional Heating | Traditional method using reflux in organic solvents. | Well-established procedures. | researchgate.net |
| Enzymatic Halide Recycling | Uses haloperoxidase enzymes for oxidative dimerization of thioamides. | High chemoselectivity, mild reaction conditions, environmentally benign. | nih.govacs.org |
| Microwave Irradiation | Uses microwave energy to accelerate reactions. | Short reaction times, high yields, potential for solvent reduction. | bohrium.com |
| Grinding Method | Solvent-free reaction by grinding reactants together. | Economical, eco-friendly, simple equipment. | researchgate.net |
Exploration of Unconventional Reactivity Profiles
While the bromo substituent at the 3-position of the 1,2,4-thiadiazole ring is a classical handle for cross-coupling and nucleophilic substitution reactions, future research will likely delve into more unconventional reactivity patterns. The electron-deficient nature of the thiadiazole ring, enhanced by the bromine atom, makes it a candidate for unique chemical transformations. mdpi.com
Studies on related brominated fused heterocyclic systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( bohrium.comresearchgate.netacs.orgthiadiazole), have shown that the incorporation of bromine atoms enhances the electrical deficiency of the molecule. nih.govresearchgate.net This increased reactivity is useful in aromatic nucleophilic substitution (SNAr) reactions. nih.govresearchgate.net Future investigations could explore similar SNAr reactions for this compound with a wide range of nucleophiles. Furthermore, palladium-catalyzed C-H direct arylation reactions, which have been studied for related bromo-heterocycles, could be a powerful tool for functionalizing the 1,2,4-thiadiazole core at other positions. nih.gov
Advanced Functionalization for Specific Applications
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The bromine atom in this compound serves as a key anchor point for introducing diverse functional groups to tailor the molecule for specific biological targets.
Future research will focus on synthesizing novel derivatives for various therapeutic areas:
Anticancer Agents : By using this compound as a precursor, new series of compounds can be developed and tested against various cancer cell lines. nih.govnih.gov For instance, coupling it with other bioactive heterocyclic moieties like 1,2,4-triazole (B32235) has yielded compounds with potent anticancer activities. nih.gov
Enzyme Inhibitors : The thiadiazole ring can act as a bioisostere for other chemical groups, enabling it to interact with enzyme active sites. mdpi.com Functionalization of the 3-position could lead to the development of specific inhibitors for targets like kinases or proteases.
Materials Science : Electron-withdrawing heterocyclic systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net The unique electronic properties of the 1,2,4-thiadiazole ring, modified by the bromo substituent, make it a promising building block for new organic semiconductor materials. nih.gov
Integration with Combinatorial Chemistry and High-Throughput Synthesis Methodologies
To accelerate the discovery of new lead compounds, modern drug development relies heavily on combinatorial chemistry and high-throughput screening (HTS). These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds. The reactivity of the C-Br bond in this compound makes it an ideal substrate for combinatorial library synthesis.
Future directions will involve:
Parallel Synthesis : Developing robust reaction protocols (e.g., Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling reactions) that are amenable to automated parallel synthesizers. This would enable the rapid generation of libraries of 3-substituted-1,2,4-thiadiazole derivatives.
Diversity-Oriented Synthesis : Utilizing this compound as a starting scaffold to build structurally complex and diverse molecules. This can be achieved by combining it with other building blocks in multi-step reaction sequences designed for library production.
High-Throughput Screening : Coupling synthetic efforts with HTS assays to quickly identify derivatives with desired biological activities, such as antimicrobial or anticancer properties. researchgate.net
Deeper Computational Modeling of Reaction Mechanisms and Interactions
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and interaction of molecules with biological targets. For this compound, theoretical studies can guide synthetic efforts and rationalize biological activity.
Emerging research avenues in this area include:
Reaction Mechanism Studies : Using Density Functional Theory (DFT) and other ab initio methods to model the transition states and reaction pathways for novel transformations of this compound. nih.gov This can help in optimizing reaction conditions and predicting product outcomes.
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can predict the activity of unsynthesized compounds, thus prioritizing synthetic targets.
Molecular Docking and Dynamics : Simulating the binding of this compound derivatives to the active sites of target proteins. researchgate.netnih.gov These in silico studies can elucidate the mechanism of action at a molecular level and guide the design of more potent and selective inhibitors. nih.gov
| Computational Method | Application | Potential Insight for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Studying electronic structure and reaction mechanisms. | Predicting reactivity, optimizing synthetic routes. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predicting the potency of new derivatives, guiding lead optimization. | researchgate.net |
| Molecular Docking | Predicting the binding orientation of a ligand to a protein target. | Identifying key interactions with biological targets, explaining mechanism of action. | nih.gov |
Interdisciplinary Research with Emerging Fields in Chemical Science
The versatility of the this compound scaffold positions it at the intersection of several scientific disciplines. Future breakthroughs will likely emerge from interdisciplinary collaborations.
Potential areas for synergistic research include:
Chemical Biology : Designing and synthesizing this compound-based probes to study biological processes. For example, derivatives could be functionalized with fluorescent tags or affinity labels to track their interactions within cells.
Supramolecular Chemistry : Incorporating the 1,2,4-thiadiazole moiety into larger supramolecular architectures. The specific electronic and steric properties of the ring could be exploited to direct self-assembly processes or to create novel host-guest systems.
Nanotechnology : Anchoring this compound derivatives onto nanoparticles or surfaces to create functionalized materials. These hybrid materials could have applications in catalysis, sensing, or drug delivery.
By pursuing these future directions, the scientific community can unlock the full potential of this compound as a valuable tool in synthesis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-1,2,4-thiadiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of 1,2,4-thiadiazole precursors under controlled conditions. Evidence suggests that microwave-assisted synthesis reduces reaction time (≤30 minutes) and improves yields (up to 85%) compared to traditional reflux methods, which require prolonged heating (18–24 hours) . Solvent choice (e.g., DMSO for polar intermediates) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) are critical for minimizing side products like 3,5-dibromo derivatives . Purity can be enhanced via recrystallization in ethanol-water mixtures (yield: 65–75%) .
Q. How can researchers characterize this compound and its derivatives effectively?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substitution patterns. For example, the bromine atom at position 3 causes distinct deshielding of adjacent protons (δ 7.8–8.2 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., S–N bond lengths ≈1.65 Å) to confirm regioselectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 198.9 for C₂BrN₂S) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?
- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects of the thiadiazole ring. Secondary amines (e.g., piperidine) replace bromine at 80–100°C in DMF, with catalytic Cu(I) accelerating the reaction (turnover frequency: 5.2 × 10⁻³ s⁻¹) . Computational studies (DFT) reveal a transition state with partial negative charge on the sulfur atom, stabilizing the intermediate . Competing pathways (e.g., ring-opening) can be suppressed by maintaining anhydrous conditions .
Q. How do structural modifications of this compound influence bioactivity in antimicrobial studies?
- Methodological Answer :
- Substitution at Position 5 : Introducing amino groups (e.g., 5-amino-3-ethyl derivatives) enhances activity against S. aureus (MIC: 4 µg/mL) by improving membrane permeability .
- Electronic Effects : Trifluoromethyl groups at position 5 increase lipophilicity (logP: 2.8 vs. 1.5 for unsubstituted analogs), correlating with improved inhibition of fungal CYP51 enzymes (IC₅₀: 12 nM) .
- Contradictions in Data : Some studies report reduced activity when bromine is replaced with chlorine, possibly due to weaker electrophilicity (e.g., MIC increases from 4 µg/mL to 32 µg/mL) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent microbial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
- Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) that may skew bioactivity results .
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase, explaining discrepancies between in vitro and in vivo results .
Q. How can the electronic properties of this compound be exploited in materials science?
- Methodological Answer :
- Organic Semiconductors : The thiadiazole ring’s electron-deficient nature (LUMO: -2.1 eV) enables n-type conductivity. Doping with fullerene derivatives increases electron mobility to 0.3 cm²/V·s .
- Photovoltaic Applications : In dye-sensitized solar cells (DSSCs), 3-bromo derivatives act as co-adsorbents, reducing recombination losses (efficiency: 8.7% vs. 7.2% for reference cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
